

# An In-depth Technical Guide to AOC 1020 (Delpacibart Braxlosiran)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AOC 1020, also known as delpacibart braxlosiran (del-brax), is an investigational antibody-oligonucleotide conjugate (AOC) being developed by Avidity Biosciences as a potential treatment for Facioscaphumeral Muscular Dystrophy (FSHD).[1][2] FSHD is a genetic muscle disorder characterized by the aberrant expression of the DUX4 (Double Homeobox 4) gene in muscle cells, leading to progressive muscle weakness and atrophy. AOC 1020 is designed to address the root cause of FSHD by selectively delivering a small interfering RNA (siRNA) to muscle cells to silence the expression of DUX4 mRNA. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of AOC 1020.

# **Chemical Structure and Properties**

AOC 1020 is a complex biomolecule that combines the targeting specificity of a monoclonal antibody with the gene-silencing capabilities of an siRNA.[3][4] This conjugate is composed of three key components:

 A Monoclonal Antibody (mAb): A humanized IgG1 monoclonal antibody that specifically targets the human transferrin receptor 1 (TfR1). TfR1 is highly expressed on the surface of muscle cells, making it an effective target for delivering therapies to this tissue.



- A Small Interfering RNA (siRNA): An siRNA molecule designed to be complementary to the mRNA of the DUX4 gene. This allows it to specifically bind to and promote the degradation of DUX4 mRNA.
- A Linker: A stable, non-cleavable linker that covalently attaches the siRNA to the monoclonal antibody.

An exact, publicly available chemical structure diagram of AOC 1020 is not available due to its proprietary nature. However, its conceptual structure is that of a large protein (the antibody) with one or more small nucleic acid molecules (the siRNA) attached.

## **Physicochemical Properties**

Detailed physicochemical data for AOC 1020 are not yet publicly disclosed. The following table summarizes the available information.

| Property                                   | Value                   | Source              |
|--------------------------------------------|-------------------------|---------------------|
| International Nonproprietary<br>Name (INN) | Delpacibart Braxlosiran | Avidity Biosciences |
| Code Name                                  | AOC 1020                | Avidity Biosciences |
| Molecular Formula (Estimated)              | C6394H9864N1728O2000S46 | [5]                 |
| Molecular Weight                           | Not publicly available  | -                   |
| Solubility                                 | Not publicly available  | -                   |
| Melting Point                              | Not publicly available  | -                   |

## **Mechanism of Action**

The therapeutic strategy of AOC 1020 is to inhibit the production of the toxic DUX4 protein in the muscle cells of individuals with FSHD.[3][4] The mechanism of action can be broken down into the following steps:

 Targeting and Binding: Following intravenous administration, the monoclonal antibody component of AOC 1020 circulates in the bloodstream and binds to the transferrin receptor 1



(TfR1) on the surface of muscle cells.[3][4]

- Internalization: Upon binding, the AOC-TfR1 complex is internalized into the muscle cell via receptor-mediated endocytosis.
- Endosomal Escape and siRNA Release: Once inside the cell's endosomes, the siRNA is released from the antibody conjugate into the cytoplasm.
- RNA Interference (RNAi): In the cytoplasm, the siRNA engages with the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to the complementary sequence on the DUX4 mRNA.
- mRNA Degradation and Inhibition of Translation: This binding leads to the cleavage and subsequent degradation of the DUX4 mRNA, thereby preventing its translation into the DUX4 protein.

By reducing the levels of DUX4 protein, AOC 1020 aims to halt the downstream pathological processes that lead to muscle damage and the clinical manifestations of FSHD.[6]



Click to download full resolution via product page

Mechanism of Action of AOC 1020.

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the synthesis and preclinical evaluation of AOC 1020 are proprietary to Avidity Biosciences. However, the methodology for its clinical



evaluation is available through clinical trial registrations.

## **FORTITUDE Clinical Trial (NCT05747924)**

The primary clinical study for AOC 1020 is the FORTITUDE trial, a Phase 1/2 randomized, placebo-controlled, double-blind study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AOC 1020 in adults with FSHD.[1][7]

#### Study Design:

- Part A (Dose Escalation): Participants receive either AOC 1020 or a placebo to evaluate the safety of ascending doses.
- Part B (Dose Expansion): A larger cohort of participants receives doses determined to be safe in Part A to further assess safety and preliminary efficacy.

#### Key Methodologies:

- Inclusion Criteria: Adults aged 18 to 65 with a genetic diagnosis of FSHD1 or FSHD2.
- Intervention: Intravenous administration of AOC 1020 or placebo.
- Primary Outcome Measures: Incidence of treatment-emergent adverse events and serious adverse events.
- Secondary Outcome Measures:
  - Pharmacokinetic parameters of AOC 1020 in plasma and muscle tissue.
  - Change from baseline in DUX4-regulated gene expression in muscle tissue.
- Exploratory Outcome Measures:
  - Changes in muscle strength and function assessed by various clinical endpoints (e.g., reachable workspace, quantitative muscle testing).
  - Changes in muscle volume and composition as measured by magnetic resonance imaging (MRI).





Click to download full resolution via product page

Simplified Workflow of the FORTITUDE Clinical Trial.

## **Summary and Future Directions**

AOC 1020 represents a promising, targeted therapeutic approach for the treatment of FSHD. By leveraging an antibody-oligonucleotide conjugate platform, it is designed to overcome the challenge of delivering RNA-based therapies to muscle tissue. Early clinical trial data has been encouraging, demonstrating a reduction in DUX4-regulated genes.[6] The ongoing FORTITUDE clinical trial will provide crucial data on the safety and efficacy of AOC 1020.



Successful outcomes from this trial could pave the way for a first-in-class, disease-modifying therapy for patients with FSHD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdaconference.org [mdaconference.org]
- 2. aviditybiosciences.com [aviditybiosciences.com]
- 3. FSHD | Avidity Biosciences [aviditybiosciences.com]
- 4. Avidity Biosciences Completes Enrollment in Biomarker Cohort in Phase 1/2
  FORTITUDE™ Trial for Delpacibart Braxlosiran (del-brax) in People Living with
  Facioscapulohumeral Muscular Dystrophy [prnewswire.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Avidity's FSHD drug shows promise in Phase I/II trial [clinicaltrialsarena.com]
- 7. AOC 1020 for Facioscapulohumeral Muscular Dystrophy · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to AOC 1020 (Delpacibart Braxlosiran)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026640#aoc-1020-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com